Drahebenine
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Overview
Description
Drahebenine is a natural product derived from the plant species Daphniphyllum longeracemosum. It is classified as an imidazole alkaloid with a phenolic substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Drahebenine involves several steps, starting from the extraction of the plant material. The primary method includes:
Extraction: The aerial parts of are subjected to solvent extraction using chloroform, dichloromethane, or ethyl acetate.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural origin and the complexity of its synthesis. advancements in biotechnological methods may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Drahebenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: Phenolic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Phenolic derivatives
Scientific Research Applications
Drahebenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Drahebenine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound primarily targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its potential therapeutic effects
Comparison with Similar Compounds
Drahebenine can be compared with other imidazole alkaloids and phenolic compounds:
Similar Compounds: Drahebephins A and B, goniomedine A, and goniomedinone
Uniqueness: this compound’s unique combination of an imidazole ring with a phenolic substituent sets it apart from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDFYAAYCZNGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(N=C1C2=CC(=C(C=C2)O)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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